molecular formula C14H17NO3S3 B2725078 2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propane-1-sulfonamide CAS No. 1421451-02-6

2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propane-1-sulfonamide

Cat. No. B2725078
CAS RN: 1421451-02-6
M. Wt: 343.47
InChI Key: VJNCXOOBKWTRFI-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)propane-1-sulfonamide is a chemical compound that has gained widespread attention in the scientific community due to its potential applications in various fields. Also known as TAK-659, this compound is a potent inhibitor of the protein kinase BTK, which plays a crucial role in the development and function of B cells and other immune cells. In

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has delved into the synthesis and chemical reactivity of related sulfonamide compounds, emphasizing the creation of analogues and derivatives with potential applications in materials science and organic synthesis. For example, studies have explored the preparation of coenzyme M analogues and their activity in specific biochemical systems, highlighting the versatility of sulfonamides in synthesizing biologically relevant molecules (Gunsalus, Romesser, & Wolfe, 1978). Similarly, research on biocatalysis to drug metabolism emphasizes the ability to produce mammalian metabolites of biaryl-bis-sulfonamide compounds, demonstrating the compound's relevance in pharmaceutical applications (Zmijewski et al., 2006).

Photochemical and Photophysical Properties

Studies on photoswitchable fluorescent diarylethene derivatives with thiophene 1,1-dioxide groups have investigated the effect of alkyl substituents on the compound's photochemical and photophysical properties. This research is crucial for developing advanced materials for applications such as super-resolution fluorescence microscopy (Morimoto, Sumi, & Irie, 2017).

Material Science and Polymer Research

The synthesis and properties of polysulfonamides containing thiophene links have been studied to understand better the material characteristics of these polymers. This research is instrumental in developing new materials with specific thermal and solvent resistance properties, indicating the compound's potential in creating advanced polymers and materials science applications (Yi, Lee, Choi, & Jung, 1988).

Potential Applications in Molecular Electronics and Optoelectronics

Research on tuning the optoelectronic properties of thiophene 1,1-dioxides, including derivatives similar to the compound , has explored the potential applications of these materials in molecular electronics and optoelectronics. By modifying electronic structures and photophysical properties, these compounds can contribute to the development of new electronic and photonic devices (Tsai et al., 2013).

properties

IUPAC Name

2-methyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S3/c1-10(2)9-21(17,18)15-8-11-5-6-13(20-11)14(16)12-4-3-7-19-12/h3-7,10,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNCXOOBKWTRFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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